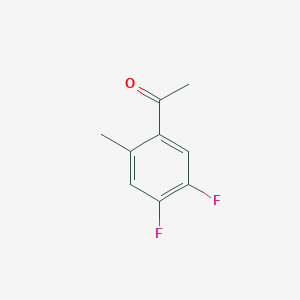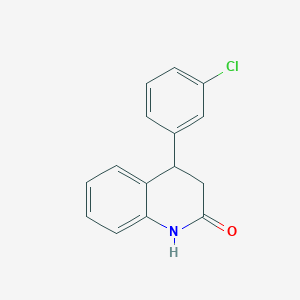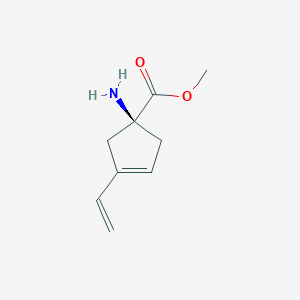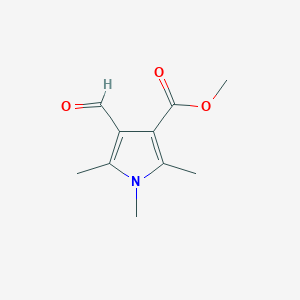
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is a chemical compound used in laboratory settings . It is also known as a specialty product for proteomics research .
Molecular Structure Analysis
The molecular formula of “Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is C10H13NO3 . Its molecular weight is 195.22 .Physical And Chemical Properties Analysis
“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Applications
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate derivatives have shown promise in anticancer research. The pyrrole subunit, in particular, is known for its diverse applications in therapeutically active compounds, including antitumor agents . These compounds can inhibit cellular processes that are overactive in cancer cells, such as protein kinases, and have been found to exhibit cytotoxic activity against various cancer cell lines .
Antimicrobial and Antifungal Properties
The pyrrole ring system, which is a part of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, is also associated with antimicrobial and antifungal activities. Pyrrole-containing analogs are considered potential sources of biologically active compounds that can act as fungicides and antibiotics . This makes them valuable in the development of new treatments for infectious diseases.
Anti-inflammatory Drugs
Pyrrole derivatives are known to possess anti-inflammatory properties. This is particularly important in the treatment of chronic inflammatory diseases. By modulating the inflammatory pathways, these compounds can help in reducing inflammation and the associated pain .
Antiviral and Antiretroviral Therapy
Compounds with a pyrrole structure have been used in antiviral therapies, including treatments for HIV. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases . This application is crucial in the ongoing fight against viral pandemics.
Cardiovascular Drug Development
The pyrrole moiety is also found in drugs that target cardiovascular diseases. For instance, it is present in β-adrenergic antagonists, which are used to treat high blood pressure and heart rhythm disorders . The structural versatility of pyrrole allows for the development of various pharmacophores to address different aspects of cardiovascular health.
Neuropharmacological Agents
Pyrrole derivatives have applications in neuropharmacology, including the development of anxiolytics and antipsychotic drugs . These compounds can interact with various neurotransmitter systems in the brain, offering potential treatments for mental health disorders.
Safety and Hazards
“Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLMVCFWFSFNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380166 |
Source


|
| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
175276-49-0 |
Source


|
| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
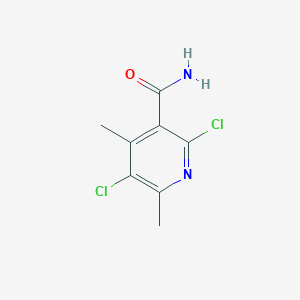





![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)
